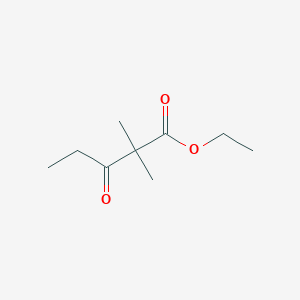

Ethyl 2,2-dimethyl-3-oxopentanoate

CAS No.: 57959-48-5

Cat. No.: VC13390016

Molecular Formula: C9H16O3

Molecular Weight: 172.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 57959-48-5 |

|---|---|

| Molecular Formula | C9H16O3 |

| Molecular Weight | 172.22 g/mol |

| IUPAC Name | ethyl 2,2-dimethyl-3-oxopentanoate |

| Standard InChI | InChI=1S/C9H16O3/c1-5-7(10)9(3,4)8(11)12-6-2/h5-6H2,1-4H3 |

| Standard InChI Key | WIOMWIBESRUZSR-UHFFFAOYSA-N |

| SMILES | CCC(=O)C(C)(C)C(=O)OCC |

| Canonical SMILES | CCC(=O)C(C)(C)C(=O)OCC |

Introduction

Ethyl 2,2-dimethyl-3-oxopentanoate is a β-keto ester characterized by a pentanoate backbone with two methyl groups at the C2 position and a ketone at C3. Its molecular formula is C₉H₁₆O₃, with a molecular weight of 172.22 g/mol . This compound is primarily utilized in organic synthesis due to its reactive β-keto ester functionality, which enables participation in various condensation and tautomerization reactions.

Physical and Chemical Properties

Available data from PubChem and Chemsrc indicate the following properties :

| Property | Value |

|---|---|

| Molecular Weight | 172.22 g/mol |

| Density | Not reported |

| Boiling Point | Not reported |

| Melting Point | Not reported |

The compound’s β-keto ester group allows for keto-enol tautomerism, a property critical in reactions like Claisen condensations. Its LogP value of 1.55 suggests moderate lipophilicity, making it soluble in organic solvents such as ethanol or dichloromethane .

Comparative Analysis with Related β-Keto Esters

The table below contrasts Ethyl 2,2-dimethyl-3-oxopentanoate with ethyl acetoacetate, a widely studied β-keto ester:

| Property | Ethyl 2,2-Dimethyl-3-oxopentanoate | Ethyl Acetoacetate |

|---|---|---|

| Molecular Formula | C₉H₁₆O₃ | C₆H₁₀O₃ |

| Molecular Weight | 172.22 g/mol | 130.14 g/mol |

| Substituents | Two methyl groups at C2 | One methyl group at C2 |

| Steric Hindrance | High | Moderate |

| Tautomerization Potential | Yes | Yes |

The additional methyl groups in Ethyl 2,2-dimethyl-3-oxopentanoate enhance steric effects, which may slow hydrolysis or nucleophilic attacks compared to ethyl acetoacetate .

Future Research Directions

Further studies could explore:

-

Synthetic applications: Optimizing its use in asymmetric catalysis or multicomponent reactions.

-

Thermodynamic studies: Characterizing its tautomeric equilibrium under varying conditions.

-

Biological activity: Investigating potential enzyme inhibition or antimicrobial properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume